7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide
Description
7-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound featuring a 1,4-thiazepane core substituted with a benzo[d][1,3]dioxol-5-yl group and a thiophen-2-ylmethyl carboxamide moiety. Its structure combines a seven-membered sulfur- and nitrogen-containing ring (thiazepane) with aromatic and heteroaromatic substituents, making it a candidate for diverse pharmacological applications, particularly in targeting neurotransmitter receptors or enzymes due to its structural resemblance to bioactive scaffolds .
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-18(19-11-14-2-1-8-24-14)20-6-5-17(25-9-7-20)13-3-4-15-16(10-13)23-12-22-15/h1-4,8,10,17H,5-7,9,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPUZAULFIOBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and thiophene intermediates, followed by their coupling with a thiazepane derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene and benzodioxole rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of thiosemicarbazone derivatives that incorporate the benzo[d][1,3]dioxole moiety. These compounds have shown efficacy against viruses such as the Bovine Viral Diarrhea Virus (BVDV) . The synthesis of derivatives similar to the target compound has demonstrated promising results in inhibiting viral replication.
Anticancer Properties
Compounds containing thiazepane rings have been investigated for their anticancer activities. The structural features of 7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide may contribute to its ability to induce apoptosis in cancer cells. Research has indicated that related compounds can inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
The compound's potential neuroprotective effects are under investigation, particularly in relation to neurodegenerative diseases. The presence of both thiazepane and dioxole moieties may enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells .
Polymer Chemistry
The unique chemical structure of this compound allows for its use as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can improve mechanical properties and thermal stability .
Conductive Materials
Research indicates that compounds with thiophene units can enhance the electrical conductivity of materials when integrated into conductive polymers. This application is particularly relevant for developing organic electronic devices such as sensors and transistors .
Pesticidal Activity
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Preliminary studies indicate that derivatives with similar structures exhibit significant activity against various pests and pathogens affecting crops .
Plant Growth Regulators
Investigations into plant growth regulators have shown that compounds like this compound can influence plant growth patterns and stress responses, making them valuable in agricultural applications .
Case Studies
Mechanism of Action
The mechanism of action of 7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocycles, including triazoles, thiazoles, and oxadiazoles. Below is a detailed comparison based on synthesis, spectral properties, and functional groups:
Structural and Functional Group Comparisons
Key Observations :
- The methylenedioxy group (benzo[d][1,3]dioxol-5-yl) is a recurring motif in compounds with CNS activity, as seen in compound 5a .
- Unlike DTCPB derivatives (e.g., DTCPB, DTCTB), which prioritize electron-withdrawing groups (e.g., nitrile) for optoelectronic applications, the target compound focuses on carboxamide and thioether functionalities, suggesting a biological rather than material-science application .
Key Observations :
Biological Activity
The compound 7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide is a thiazepane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
Synthesis
The synthesis of thiazepane derivatives typically involves the reaction of appropriate thioketones with amines or other nucleophiles. The specific synthetic route for this compound may vary, but it generally includes the formation of the thiazepane ring followed by functionalization at the nitrogen and carbon positions to introduce the benzo[d][1,3]dioxole and thiophen groups.
Biological Activity Overview
The biological activity of This compound has been investigated in various studies. The following sections detail its pharmacological effects:
Antiviral Activity
Research has shown that compounds containing the benzo[d][1,3]dioxole moiety exhibit antiviral properties. For instance, derivatives of thiosemicarbazones incorporating this moiety have demonstrated activity against Bovine Viral Diarrhea Virus (BVDV) . The mechanism often involves interference with viral replication processes.
Anticancer Properties
Thiazepane derivatives are noted for their anticancer potential. Studies have indicated that modifications on the thiazepane ring can enhance cytotoxicity against various cancer cell lines. The introduction of aromatic groups such as benzo[d][1,3]dioxole may contribute to increased interaction with biological targets involved in cancer progression .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity. Thiazepanes have been reported to possess antibacterial and antifungal properties. The presence of sulfur and nitrogen atoms in the ring structure is believed to play a crucial role in these activities .
Structure-Activity Relationships (SAR)
Understanding the SAR of This compound is essential for optimizing its biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Benzo[d][1,3]dioxole moiety | Enhances antiviral and anticancer properties |
| Thiophen group | Contributes to antimicrobial activity |
| Thiazepane ring | Essential for maintaining biological activity |
| N-substituents | Modifications can lead to increased potency |
Case Studies
Several case studies illustrate the biological effects of related compounds:
- Antiviral Study : A series of thiosemicarbazone derivatives were synthesized and tested against BVDV. Compounds with a benzo[d][1,3]dioxole structure showed significant antiviral activity, suggesting similar potential for our compound .
- Cytotoxicity Assay : Thiazepane derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that modifications at the 4-position significantly enhanced cytotoxicity compared to unmodified analogs .
- Antimicrobial Testing : A study assessed various thiazepane compounds for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results showed that certain substitutions led to enhanced antimicrobial efficacy .
Q & A
Q. Primary Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify connectivity of the thiazepane ring, benzodioxole, and thiophene groups. Key signals include aromatic protons (δ 6.8–7.5 ppm) and thiazepane methylene protons (δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 447.12) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in benzodioxole) validate functional groups .
Advanced: How can reaction yields be optimized for the thiazepane ring closure step?
Q. Strategies :
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl₂) to accelerate ring closure via coordination with sulfur atoms in the thiazepane .
- Microwave-Assisted Synthesis : Reduce reaction time (from 24h to 2–4h) while maintaining >80% yield, as demonstrated in analogous heterocyclic systems .
Data Analysis : Compare yields under varying conditions using ANOVA to identify statistically significant improvements .
Advanced: What methodologies address impurities arising from benzodioxole ring oxidation?
Q. Common Impurities :
- Ortho-quinone derivatives from benzodioxole ring oxidation during acidic or oxidative conditions.
Mitigation : - Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation .
- Reductive Workup : Add Na₂S₂O₃ or ascorbic acid post-reaction to quench reactive oxygen species .
Characterization : Use LC-MS to detect impurities with m/z differences of +16 (oxygen addition) .
Advanced: How can computational methods predict biological targets for this compound?
Q. Approaches :
- Molecular Docking : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina. The thiophene and benzodioxole groups show affinity for hydrophobic pockets in target proteins .
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs to prioritize targets .
Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .
Advanced: How do researchers resolve contradictions in bioactivity data across studies?
Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Variability : Normalize data using positive controls (e.g., staurosporine) and replicate experiments (n ≥ 3) .
- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid precipitation in cell-based assays .
Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .
Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?
Q. Modifications :
- Isotope Labeling : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
- Prodrug Design : Mask the carboxamide as an ester prodrug to improve oral bioavailability, with hydrolysis in plasma .
Validation : Assess stability in liver microsomes and plasma via LC-MS/MS over 24h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
